

Application Notes and Protocols for Pulse-Chase Experiments Using Sulfur-35

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Compound of Interest

Compound Name: Sulfur-35

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for performing pulse-chase experiments using the radioisotope **Sulfur-35** (^{35}S). This powerful technique is instrumental in studying the dynamics of protein metabolism, including synthesis, folding, trafficking, and degradation. Such insights are critical in basic research and various stages of drug development to understand a compound's effect on protein stability and turnover.

I. Application Notes

Principle of the Technique

A pulse-chase experiment is a method used to examine a cellular process over time. It involves two distinct phases:

- The "Pulse": Cells are briefly exposed to a medium containing a radiolabeled amino acid, typically a mixture of ^{35}S -methionine and ^{35}S -cysteine. During this period, newly synthesized proteins incorporate the radioactive ^{35}S , effectively "pulsing" a specific cohort of proteins with a radioactive tag.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- The "Chase": The radioactive medium is removed and replaced with a medium containing an excess of the same, but unlabeled ("cold"), amino acids.[\[1\]](#)[\[2\]](#) This prevents further incorporation of the radiolabel into newly synthesized proteins. The fate of the "pulsed" radioactive protein population can then be tracked over time during the "chase" period.[\[1\]](#)[\[2\]](#)

Applications in Research and Drug Development

Pulse-chase analysis with ^{35}S is a versatile tool with numerous applications:

- **Determining Protein Half-Life:** By monitoring the disappearance of the radiolabeled protein over time, its stability and degradation rate can be accurately determined.[\[1\]](#)[\[4\]](#)[\[5\]](#) This is crucial for understanding protein homeostasis.
- **Studying Protein Folding and Maturation:** The technique allows for the detailed examination of protein folding kinetics, including the formation of disulfide bonds and other post-translational modifications.[\[6\]](#)[\[7\]](#)
- **Investigating Protein Trafficking and Secretion:** Researchers can follow the movement of newly synthesized proteins through various cellular compartments (e.g., endoplasmic reticulum, Golgi apparatus) to their final destination or secretion out of the cell.[\[6\]](#)[\[8\]](#)
- **Elucidating Drug Mechanism of Action:** In drug development, this assay can reveal if a compound affects the synthesis, stability, or degradation of a target protein or other proteins in a pathway. For instance, it can be used to study how a drug modulates the stability of an oncoprotein.[\[3\]](#)

Experimental Overview

A typical ^{35}S pulse-chase experiment involves several key steps: cell culture, starvation, the pulse with ^{35}S -labeled amino acids, the chase with unlabeled amino acids, cell lysis at various time points, immunoprecipitation of the protein of interest, analysis by SDS-PAGE, and visualization by autoradiography or phosphorimaging.[\[4\]](#)[\[6\]](#)[\[9\]](#)

II. Experimental Protocols

Protocol 1: Pulse-Chase Labeling of Adherent Cells with ^{35}S -Methionine/Cysteine

This protocol is adapted for adherent cells grown in 60 mm culture dishes. Volumes should be adjusted for different dish sizes.[\[6\]](#)

Materials:

- Adherent cells (e.g., HEK293, HeLa, CHO) at 80-90% confluency
- Complete culture medium (e.g., DMEM with 10% FBS)
- Starvation Medium: Methionine and Cysteine-free DMEM supplemented with 10 mM HEPES, pH 7.4
- Pulse Medium: Starvation Medium containing 50-100 $\mu\text{Ci/mL}$ [^{35}S]methionine/cysteine mix
- Chase Medium: Complete culture medium supplemented with 5 mM L-cysteine and 5 mM L-methionine
- Ice-cold Phosphate-Buffered Saline (PBS)
- Lysis Buffer (e.g., RIPA buffer) with protease inhibitors
- Cell scraper

Procedure:

- Cell Culture: Seed adherent cells in 60 mm dishes to reach 80-90% confluency on the day of the experiment. Prepare one dish for each time point.[\[6\]](#)
- Starvation: Aspirate the complete medium and wash the cells once with 2 mL of warm PBS. Add 2 mL of pre-warmed Starvation Medium and incubate for 15-30 minutes at 37°C in a CO₂ incubator to deplete intracellular pools of methionine and cysteine.[\[4\]](#)[\[6\]](#)
- Pulse: Aspirate the Starvation Medium. Gently add 1 mL of pre-warmed Pulse Medium to the center of the dish. Incubate for the desired pulse time (typically 10-30 minutes) at 37°C.[\[6\]](#) The duration depends on the protein's synthesis rate.
- Chase: To start the chase, aspirate the Pulse Medium and immediately add 2 mL of pre-warmed Chase Medium. This is time point zero (t=0). For the t=0 sample, immediately proceed to cell lysis. For other time points, incubate the cells at 37°C for the desired chase durations (e.g., 15, 30, 60, 120 minutes).[\[6\]](#)
- Cell Lysis: At the end of each chase time point, aspirate the Chase Medium and wash the cells twice with 2 mL of ice-cold PBS. Place the dish on ice and add an appropriate volume

of ice-cold Lysis Buffer (e.g., 500 μ L). Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

- **Lysate Clarification:** Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (cleared lysate) to a new tube. The samples can be stored at -80°C or used immediately for immunoprecipitation.

Protocol 2: Immunoprecipitation of ^{35}S -Labeled Proteins

Materials:

- Cleared cell lysate containing ^{35}S -labeled proteins
- Specific primary antibody for the protein of interest
- Protein A/G agarose or magnetic beads
- Immunoprecipitation (IP) Wash Buffer (e.g., 1% Triton X-100 in TBS)
- TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 6.8)
- SDS-PAGE sample buffer (Laemmli buffer)

Procedure:

- **Pre-clearing the Lysate (Optional but Recommended):** Add 20-30 μ L of Protein A/G beads to the cleared lysate and incubate with rotation for 1 hour at 4°C. Pellet the beads by centrifugation and transfer the supernatant to a new tube. This step reduces non-specific binding.
- **Immunoprecipitation:** Add the specific primary antibody to the pre-cleared lysate. The optimal antibody concentration should be determined empirically. Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
- **Capture of Immune Complexes:** Add 30-50 μ L of Protein A/G bead slurry to the lysate-antibody mixture and incubate with rotation for 1-2 hours at 4°C.[\[10\]](#)

- **Washing:** Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C). Carefully aspirate the supernatant. Wash the beads three to four times with 1 mL of ice-cold IP Wash Buffer. After the final wash, remove all residual buffer.
- **Elution:** Resuspend the washed beads in 20-40 µL of 2x SDS-PAGE sample buffer. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins from the beads and denature them.
- **Sample Preparation for SDS-PAGE:** Centrifuge the samples to pellet the beads. The supernatant containing the eluted, radiolabeled protein is ready for SDS-PAGE analysis.

Protocol 3: SDS-PAGE and Autoradiography

Materials:

- Polyacrylamide gels (appropriate percentage for the protein of interest)
- SDS-PAGE running buffer
- Gel electrophoresis apparatus
- Gel fixation solution (e.g., 50% methanol, 10% acetic acid)
- Fluorographic enhancer (e.g., Amplify™)
- Gel dryer
- X-ray film or phosphorimager screen and cassette
- Developing and fixing solutions for film

Procedure:

- **SDS-PAGE:** Load the eluted samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.[\[11\]](#)
- **Gel Fixation:** After electrophoresis, fix the gel in fixation solution for 30 minutes to precipitate the proteins within the gel matrix.

- **Fluorography (for film detection):** To enhance the ^{35}S signal, incubate the fixed gel in a fluorographic enhancer solution according to the manufacturer's instructions. This impregnates the gel with a scintillant that emits light when excited by the low-energy beta particles from ^{35}S .[\[11\]](#)
- **Gel Drying:** Dry the gel under vacuum.
- **Autoradiography/Phosphorimaging:** Place the dried gel in a light-tight cassette with X-ray film or a phosphorimager screen.[\[4\]](#) Expose at -80°C for a period ranging from hours to days, depending on the signal intensity.
- **Data Analysis:** Develop the X-ray film or scan the phosphorimager screen. The intensity of the bands corresponding to the protein of interest can be quantified using densitometry software.

III. Data Presentation

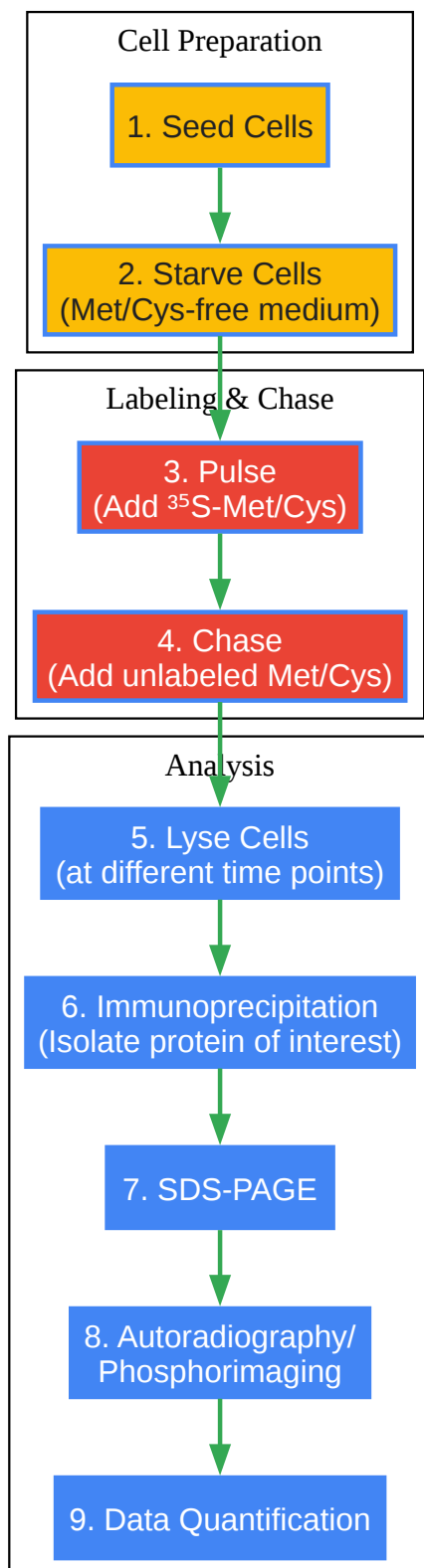
Quantitative data from a pulse-chase experiment is typically used to determine the half-life of a protein. The intensity of the radiolabeled protein band at each chase time point is measured and normalized to the intensity at time zero.

Table 1: Quantification of Protein X Degradation

Chase Time (minutes)	Band Intensity (Arbitrary Units)	Normalized Intensity (% of Time 0)
0	15,230	100%
30	11,890	78.1%
60	7,550	49.6%
120	3,680	24.2%
240	950	6.2%

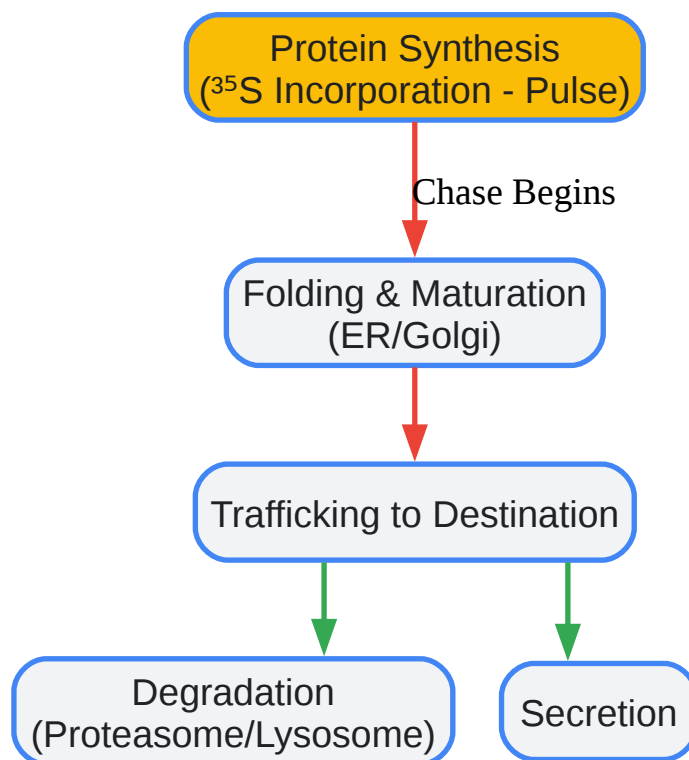
The half-life ($t_{1/2}$) is the time at which the normalized intensity reaches 50%. Based on this data, the estimated half-life of Protein X is approximately 60 minutes.

IV. Visualizations



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Caption: Experimental workflow for a **Sulfur-35** pulse-chase experiment.



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Caption: Cellular pathways traced using pulse-chase analysis.

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